

4-Amino-3-methoxyphenol hydrochloride physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-3-methoxyphenol hydrochloride

Cat. No.: B1373146

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **4-Amino-3-methoxyphenol Hydrochloride**

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of the physical properties of active pharmaceutical ingredients (APIs) and their intermediates is not merely academic—it is a cornerstone of robust process development, formulation design, and regulatory compliance. **4-Amino-3-methoxyphenol hydrochloride**, a substituted aminophenol derivative, represents a key structural motif encountered in the synthesis of various target molecules. Its utility as a precursor demands a comprehensive characterization of its physical attributes to ensure predictability, reproducibility, and safety in its application.

This guide provides an in-depth examination of the core physical properties of **4-Amino-3-methoxyphenol hydrochloride**. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It offers a practical perspective on why these properties are critical and details the rigorous methodologies required to ascertain them. We will explore the causality behind experimental choices, grounding our discussion in the principles of analytical chemistry and materials science to provide a self-validating framework for its characterization.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation upon which all other characterization rests. **4-Amino-3-methoxyphenol hydrochloride** is the salt form of the parent compound, 4-Amino-3-methoxyphenol. The hydrochloride salt is often preferred in development settings due to its typically enhanced stability and solubility in aqueous media compared to the free base.

Caption: Figure 1. Chemical Structure.

Part 1: Core Physicochemical Properties

The physical properties of a chemical compound dictate its behavior in various environments and processes, from storage and handling to its reactivity in a synthesis or its bioavailability in a formulation. The data presented herein are compiled from available literature and supplier specifications. It is crucial to note that experimental values can vary slightly based on the analytical method, instrumentation, and purity of the sample.

Summary of Physical Data

The following table summarizes the key physical and chemical identifiers for 4-Amino-3-methoxyphenol and its hydrochloride salt. This allows for a direct comparison and highlights the influence of salt formation on the compound's properties.

Property	4-Amino-3-methoxyphenol (Free Base)	4-Amino-3-methoxyphenol Hydrochloride	Reference
CAS Number	61638-01-5	37966-57-7	[1] [2]
Molecular Formula	C ₇ H ₉ NO ₂	C ₇ H ₁₀ CINO ₂	[1] [2]
Molecular Weight	139.15 g/mol	175.61 g/mol	[1] [2]
Appearance	Crystalline solid	White to off-white crystalline powder	[3] [4]
Melting Point	168-170 °C	Data not consistently available	[3]
Boiling Point (Est.)	315.9 °C at 760 mmHg	Decomposes upon heating	[5]
Solubility	Moderately soluble in hot water	Freely soluble in water	[3] [4]
Purity (Typical)	≥97%	≥98%	[2] [5]
Hydrogen Bond Donors	2	3	[5]
Hydrogen Bond Acceptors	3	3	[5]

Expert Insight: The conversion of the phenolic free base to its hydrochloride salt significantly alters the intermolecular forces. The introduction of an ionic chloride and the protonation of the amino group lead to a higher molecular weight and are expected to increase the melting point and enhance aqueous solubility. The lack of a distinct melting point for the hydrochloride salt in much of the literature suggests it may decompose upon heating, a common characteristic for amine salts.

Part 2: Experimental Methodologies & Rationale

To ensure the trustworthiness of our data, we outline here the standard, self-validating protocols for determining the critical physical properties of **4-Amino-3-methoxyphenol**

hydrochloride. The rationale behind each step is explained to provide a deeper understanding of the analytical process.

Protocol 1: Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. This is a primary indicator of purity.

Causality: A pure crystalline solid typically exhibits a sharp melting point range (0.5-1.0 °C). Impurities disrupt the crystal lattice, requiring less energy to overcome the intermolecular forces, which results in a depressed and broadened melting point range. For amine hydrochlorides, observation of decomposition (e.g., color change, gas evolution) is as critical as the phase change itself.

Methodology:

- Sample Preparation: A small quantity of finely powdered, dry **4-Amino-3-methoxyphenol hydrochloride** is packed into a capillary tube to a depth of 2-3 mm.
- Instrumentation: A calibrated digital melting point apparatus (e.g., Stuart SMP10 or similar) is used.
- Measurement:
 - An initial rapid heating ramp (10-20 °C/min) is used to determine an approximate melting range.
 - A second, fresh sample is then heated to approximately 20 °C below the estimated range.
 - The heating rate is slowed to 1-2 °C/min to allow for thermal equilibrium.
- Data Recording: The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded. Any signs of decomposition are also noted.

Protocol 2: Aqueous Solubility Assessment

Objective: To quantitatively determine the solubility of the compound in water, a critical parameter for drug development and reaction chemistry.

Causality: Solubility is governed by the equilibrium between the solid-state lattice energy and the solvation energy of the dissolved ions. For an ionic compound like **4-Amino-3-methoxyphenol hydrochloride**, its solubility in polar solvents like water is expected to be high due to favorable ion-dipole interactions. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.

Figure 2. Shake-Flask Solubility Workflow

[Click to download full resolution via product page](#)

Caption: Figure 2. Solubility Determination Workflow.

Methodology:

- Preparation: Add an excess amount of **4-Amino-3-methoxyphenol hydrochloride** to a known volume of deionized water in a sealed vial. "Excess" ensures a saturated solution is achieved.
- Equilibration: The vial is agitated (e.g., on a shaker or rotator) in a temperature-controlled environment (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The suspension is filtered through a 0.22 µm syringe filter or centrifuged to separate the saturated aqueous solution from the undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
- Quantification: The concentration of the compound in the clear filtrate is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known standards.^[6]
- Calculation: The solubility is reported in units such as mg/mL or mol/L.

Protocol 3: Purity Analysis by HPLC

Objective: To determine the purity of the compound and identify any impurities.

Causality: Reverse-phase HPLC separates compounds based on their polarity. A polar mobile phase is run through a nonpolar stationary phase. Nonpolar compounds have a higher affinity for the stationary phase and thus elute later. This technique provides high-resolution separation, allowing for the quantification of the main peak (the target compound) relative to any impurity peaks.

Methodology:

- Sample Preparation: A stock solution of **4-Amino-3-methoxyphenol hydrochloride** is prepared by accurately weighing the solid and dissolving it in a suitable solvent (e.g., water or methanol/water) to a known concentration (e.g., 1 mg/mL).
- HPLC System & Conditions (Example):
 - Column: C18, 4.6 x 150 mm, 5 μ m particle size.
 - Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Detection: UV at a wavelength of maximum absorbance (determined via UV scan).
 - Column Temperature: 30 °C.
- Analysis: The prepared sample is injected into the HPLC system.
- Data Processing: The area of each peak in the resulting chromatogram is integrated. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

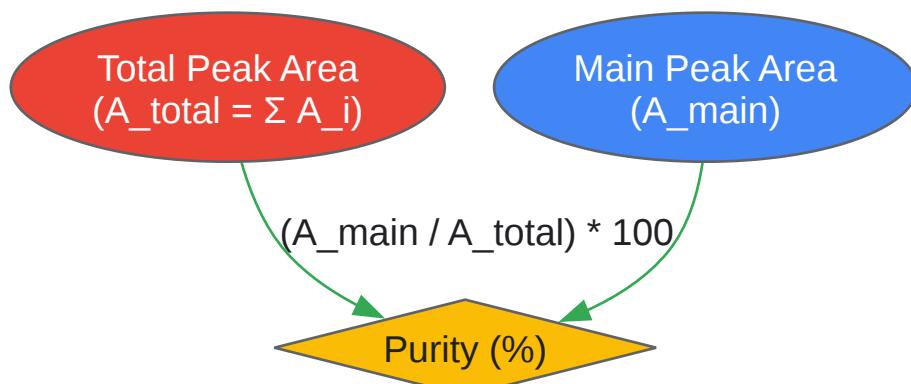


Figure 3. Logic of Purity Calculation

[Click to download full resolution via product page](#)

Caption: Figure 3. Purity Calculation Logic.

Part 3: Safety, Handling, and Storage

As a Senior Application Scientist, it is my responsibility to emphasize that a thorough understanding of a compound's properties includes its safe handling. While a specific Safety Data Sheet (SDS) for **4-Amino-3-methoxyphenol hydrochloride** should always be consulted, general precautions for aminophenol derivatives apply.

- **Handling:** Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.^[7] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.^[8] Avoid contact with skin and eyes.^[7]
- **Storage:** Store in a tightly sealed container in a cool, dry place.^[8] The compound may be sensitive to light, heat, and moisture. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
- **Hazards:** Similar aminophenol compounds are classified as harmful if swallowed and may cause skin and eye irritation.^[9] In case of exposure, follow standard first-aid measures and seek medical attention.^[10]

Conclusion

The physical properties of **4-Amino-3-methoxyphenol hydrochloride** are pivotal to its successful application in research and development. This guide has provided a framework for

understanding and determining these properties, emphasizing the rationale behind the experimental methods. By adhering to rigorous, well-understood analytical protocols, scientists can ensure the quality and consistency of their materials, leading to more reliable and reproducible outcomes in the complex journey of chemical synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-3-methoxyphenol | C7H9NO2 | CID 19818056 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]
- 4. nbinno.com [nbino.com]
- 5. lookchem.com [lookchem.com]
- 6. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. mpbio.com [mpbio.com]
- To cite this document: BenchChem. [4-Amino-3-methoxyphenol hydrochloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1373146#4-amino-3-methoxyphenol-hydrochloride-physical-properties\]](https://www.benchchem.com/product/b1373146#4-amino-3-methoxyphenol-hydrochloride-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com